(E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
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Description
Scientific Research Applications
Green Organic Synthesis and Biocatalysis
In the realm of organic synthesis, this compound has been implicated in studies exploring enantioselective ene-reduction processes. Research conducted by Jimenez et al. (2019) delved into the synthesis of related acrylamide derivatives under microwave radiation, leveraging filamentous marine and terrestrial-derived fungi for ene-reduction. This innovative approach not only underscores the compound's role in green chemistry but also highlights its utility in producing compounds with significant stereochemical complexity. The absolute configuration of the biotransformation products was determined, showcasing the compound's role in synthesizing stereochemically rich molecules through environmentally benign methods (Jimenez et al., 2019).
Food Safety and Mitigation Strategies
The compound's relevance extends into food safety research, particularly in studies concerning acrylamide and furanic compounds. These substances, formed during heat treatment of foods, are known for their potential toxicity. Anese et al. (2013) reviewed strategies to mitigate the presence of acrylamide and furanic compounds in food, highlighting the role of various technological measures. Although the compound directly was not the focus, the research context emphasizes the importance of understanding related acrylamide chemistry for devising strategies to reduce these contaminants in foodstuffs (Anese et al., 2013).
Pharmacological Research
In pharmacological research, a structurally similar compound, "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide," was discovered to suppress the enzymatic activities of SARS coronavirus helicase, showcasing the potential therapeutic applications of such compounds. The study by Lee et al. (2017) found that this compound effectively inhibited ATP hydrolysis and DNA unwinding activities of the helicase, a crucial enzyme for viral replication. This finding opens avenues for developing inhibitors against coronaviruses, indicating the broader pharmacological significance of furan-2-yl acrylamide derivatives (Lee et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(4-3-15-2-1-8-22-15)18-12-16(14-5-9-21-13-14)19-6-10-23-11-7-19/h1-5,8-9,13,16H,6-7,10-12H2,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMPVXRTITCAQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CO2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CO2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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